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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

In the landscape of therapeutic development for metabolic diseases, particularly type 2
diabetes and obesity, the enzyme 11[3-hydroxysteroid dehydrogenase type 1 (113-HSD1) has
emerged as a compelling target. This enzyme is responsible for the intracellular conversion of
inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key
metabolic tissues such as the liver and adipose tissue. Elevated 113-HSD1 activity is
associated with metabolic syndrome. This guide provides a head-to-head comparison of two
potent and selective 113-HSD1 inhibitors: BI-135585 and PF-915275, summarizing their
performance based on available experimental data.

At a Glance: Key Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of BI-135585 and
PF-915275. It is important to note that the data presented are compiled from various studies
and may not have been generated under identical experimental conditions, warranting caution
in direct comparison.

Table 1: In Vitro Inhibitory Activity of BI-135585 and PF-915275 against 113-HSD1
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Parameter BI-135585 PF-915275
IC50 13 nM[1] -
Ki - 2.3 nM[2]
Cellular IC50 (Human

. 1 nM[1] -
Preadipocytes)
Cellular IC50 (HEK293 cells) - 15 nM
EC50 (Human Hepatocytes) - 15 nM[2]
IC50 (Human Adipose Tissue,

11 nM[1] -

eX Vivo)

Table 2: In Vivo Activity and Pharmacokinetics of BI-135585 and PF-915275

Parameter

BI-135585

PF-915275

Species

Cynomolgus Monkey, Human

Cynomolgus Monkey, Human

Route of Administration

Oral[1]

Oral[2]

Inhibition in Adipose Tissue

90% inhibition after a single

dose (human)[3]

Dose-dependent inhibition of
prednisone to prednisolone

conversion (monkey)[1]

Inhibition in Liver

Decreased urinary THF/THE

ratio (human)[3]

Reduction in prednisolone

exposure (human)[4]

Half-life (Human)

55-65 hours][3]

Slowly eliminated (specific
value not provided in the

search results)[4]

Selectivity

>1000-fold selective over other
hydroxysteroid
dehydrogenases|[1]

Little activity at 113-HSD2
(1.5% inhibition at 10 uM)[2]

Signaling Pathway of 113-HSD1 Inhibition
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The primary mechanism of action for both BI-135585 and PF-915275 is the inhibition of 11[3-
HSD1. This enzyme is a critical component of the glucocorticoid signaling pathway. By blocking
11B-HSD1, these inhibitors reduce the intracellular concentration of active cortisol in target
tissues. This leads to a downstream modulation of glucocorticoid receptor (GR)-mediated gene
transcription, impacting various metabolic processes.

Target Cell (e.g., Hepatocyte, Adipocyte)

BI-135585 or
PF-915275
— -
NADPH . . Glucocorticoid Target Gene g Metabolic Effects )
Cortisol (active) o P (e.g., Gluconeogenesis,
Receptor (GR, Transcription . N
Adipogenesis)

Click to download full resolution via product page

Caption: Inhibition of the 113-HSD1 pathway by BI-135585 or PF-915275.

Experimental Protocols

A comprehensive evaluation of 113-HSD1 inhibitors relies on robust in vitro and in vivo assays.
Below are generalized protocols based on methodologies cited in the literature.

In Vitro 11B-HSD1 Inhibition Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay measures the conversion of cortisone to cortisol.

Click to download full resolution via product page
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Caption: A generalized workflow for an in vitro 113-HSD1 HTRF assay.
Methodology:
o Plate Preparation: A 384-well plate is prepared for the assay.

o Reagent Addition: Recombinant human 113-HSD1 enzyme, the substrate (cortisone), and
the cofactor (NADPH) are added to the wells. The test compounds (BI-135585 or PF-
915275) are added in a concentration-dependent manner.

 Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

e Reaction Termination: The reaction is stopped by adding a non-specific inhibitor like
glycyrrhetinic acid.

o Detection: HTRF detection reagents, including a cortisol tracer (acceptor) and an anti-cortisol
antibody conjugated to a donor fluorophore, are added.

o Signal Reading: After a further incubation at room temperature, the HTRF signal is read on a
compatible plate reader. The signal is inversely proportional to the amount of cortisol
produced.

o Data Analysis: The results are used to calculate the IC50 value, which represents the
concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Assessment of 113-HSD1 Inhibition

In vivo efficacy is often assessed by measuring the inhibition of substrate-to-product conversion
in relevant tissues or by analyzing biomarkers in urine or plasma.

Methodology (based on human studies):
o Subject Recruitment: Healthy volunteers or patients with type 2 diabetes are recruited.

o Drug Administration: Subjects receive a single or multiple doses of the 113-HSD1 inhibitor
(e.g., BI-135585 or PF-915275) or a placebo.

o Biomarker Analysis:
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o Liver Inhibition: The ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol
(aTHF) to tetrahydrocortisone (THE) is measured. A decrease in this ratio indicates
inhibition of hepatic 113-HSD1.

o Adipose Tissue Inhibition: Subcutaneous adipose tissue biopsies can be taken to measure
the ex vivo conversion of labeled cortisone to cortisol.

o Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism,
and excretion.

o Safety and Tolerability: Subjects are monitored for any adverse events.

Conclusion

Both BI-135585 and PF-915275 are potent and selective inhibitors of 113-HSD1 with
demonstrated in vitro and in vivo activity. Based on the available data, BI-135585 appears to
have a very long half-life in humans. Direct comparative studies under identical experimental
conditions are necessary for a definitive conclusion on the relative potency and efficacy of
these two compounds. The information and protocols provided in this guide offer a foundation
for researchers and drug development professionals to understand and further evaluate these
promising therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pf-915275]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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